4-Benzyl-6-methylene-[1,4]oxazepane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-benzyl-6-methylidene-1,4-oxazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-12-9-14(7-8-15-11-12)10-13-5-3-2-4-6-13/h2-6H,1,7-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJMBZFBNOAKQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CN(CCOC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 4 Benzyl 6 Methylene 1 2 Oxazepane and Its Analogues
Retrosynthetic Analysis of the 4-Benzyl-6-methylene-Current time information in Bangalore, IN.core.ac.ukoxazepane Scaffold
A retrosynthetic analysis of the target molecule, 4-Benzyl-6-methylene- Current time information in Bangalore, IN.core.ac.ukoxazepane, provides a logical roadmap for its synthesis. The key disconnections involve the exocyclic double bond and the main 1,4-oxazepane (B1358080) ring.
The most evident disconnection is the C6=CH2 double bond, suggesting a precursor such as the corresponding ketone, 4-benzyl- Current time information in Bangalore, IN.core.ac.ukoxazepan-6-one . This transformation can be achieved through olefination reactions, most notably the Wittig reaction or its variations. nih.govchemicalbook.com
Further disconnection of the 1,4-oxazepane ring of the ketone precursor can be envisioned through two primary bond cleavages: the C5-N4 bond or the O1-C2 bond. A C5-N4 disconnection points towards an acyclic precursor, an N-substituted amino alcohol derivative. Specifically, this would be an N-benzyl-N-(2-hydroxyethyl)amino acid derivative or a related species that can undergo intramolecular cyclization. This approach is common in the synthesis of heterocyclic systems.
Alternatively, an O1-C2 bond disconnection would lead to different starting materials, but the former strategy is often more straightforward for building the 1,4-oxazepane core. This leads to commercially available or readily synthesized starting materials such as N-benzylethanolamine and a suitable two-carbon electrophile. nih.gov
Foundational Approaches to 1,4-Oxazepane Ring Formation
The construction of the 1,4-oxazepane ring is the cornerstone of the synthesis. Several methodologies have been developed for this purpose, each with its own advantages and substrate scope.
Ring-Closing Reactions Involving Nitrogen and Oxygen Heteroatoms
The formation of the 1,4-oxazepane ring can be effectively achieved through intramolecular cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms in the correct spacing. A common strategy involves the reaction of an N-substituted 2-aminoethanol with a two-carbon electrophile bearing a leaving group. For instance, the reaction of N-benzylethanolamine with a haloacetyl halide, such as chloroacetyl chloride, yields an intermediate N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide. chemicalbook.com Subsequent intramolecular Williamson ether synthesis, where the alkoxide generated from the hydroxyl group displaces the halide, leads to the formation of the 1,4-oxazepan-6-one (B12820161) ring.
| Reactant 1 | Reactant 2 | Intermediate | Product |
| N-Benzylethanolamine | Chloroacetyl chloride | N-Benzyl-2-chloro-N-(2-hydroxyethyl)acetamide | 4-Benzyl- Current time information in Bangalore, IN.core.ac.ukoxazepan-6-one |
Cyclization Reactions from N-Propargylamines
An increasingly popular and atom-economical approach to 1,4-oxazepane derivatives involves the cyclization of N-propargylamines. rsc.org These reactions, often catalyzed by transition metals, proceed through the activation of the alkyne moiety followed by an intramolecular attack of a tethered nucleophile. While this method has been extensively used for the synthesis of various substituted oxazepanes, its direct application to the synthesis of 4-benzyl-6-methylene- Current time information in Bangalore, IN.core.ac.ukoxazepane would require a specifically substituted N-propargylamine precursor that could generate the desired exocyclic methylene (B1212753) group upon cyclization.
Intramolecular Cyclization Pathways (e.g., via Mesylation)
Intramolecular cyclization can also be facilitated by activating the hydroxyl group of a suitable precursor. For example, an N-benzyl protected amino alcohol can be acylated with a haloacetic acid derivative. The resulting intermediate possesses both a nucleophile (the nitrogen) and an electrophilic center. Alternatively, the hydroxyl group in an N-benzyl-N-(2-hydroxyethyl)amino acid derivative can be converted into a better leaving group, such as a mesylate or tosylate. Subsequent intramolecular nucleophilic substitution by the nitrogen atom would then close the seven-membered ring.
Tandem Transformations for Benzoxazepine Derivatives
Tandem reactions, where multiple bond-forming events occur in a single pot, offer an efficient route to complex molecules. For instance, the synthesis of benzo-fused 1,4-oxazepine (B8637140) derivatives has been achieved through tandem C-N coupling and C-H carbonylation reactions. nih.gov While these methods are powerful for creating fused systems, their adaptation for the synthesis of the non-fused 4-Benzyl-6-methylene- Current time information in Bangalore, IN.core.ac.ukoxazepane would require significant modification of the starting materials and reaction conditions.
Targeted Synthesis of the 6-Methylene Moiety
The introduction of the exocyclic methylene group at the C6 position is a critical step in the proposed synthesis. This is most commonly achieved by the olefination of a ketone precursor, specifically 4-benzyl- Current time information in Bangalore, IN.core.ac.ukoxazepan-6-one.
The Wittig reaction is a premier method for this transformation. nih.govchemicalbook.comnih.gov It involves the reaction of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), with the ketone. The ylide is typically generated in situ by treating a methyltriphenylphosphonium (B96628) halide with a strong base like n-butyllithium or sodium hydride. The reaction proceeds via a betaine (B1666868) or an oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide.
| Ketone Precursor | Wittig Reagent | Product |
| 4-Benzyl- Current time information in Bangalore, IN.core.ac.ukoxazepan-6-one | Methylenetriphenylphosphorane (Ph3P=CH2) | 4-Benzyl-6-methylene- Current time information in Bangalore, IN.core.ac.ukoxazepane |
Other olefination methods, such as the Horner-Wadsworth-Emmons reaction, could also be employed, potentially offering advantages in terms of reagent accessibility and purification of the final product.
Strategies for Exocyclic Double Bond Introduction
The conversion of a ketone to an alkene is a cornerstone of organic synthesis. For the transformation of 4-Benzyl- Current time information in Bangalore, IN.acs.orgoxazepan-6-one to the target methylene compound, several olefination methods are applicable.
The Wittig reaction is a primary and highly reliable method for this purpose. libretexts.orgmasterorganicchemistry.com It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent). libretexts.orgorganic-chemistry.org For the synthesis of a terminal alkene, methyltriphenylphosphonium bromide is treated with a strong base to generate the corresponding ylide, which then reacts with the ketone. The strong, stable phosphorus-oxygen double bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction. organic-chemistry.org The application of the Wittig reaction to lactams (cyclic amides), which share the N-C=O substructure with the likely oxazepanone precursor, has been reported, demonstrating its feasibility on similar ring systems. researchgate.netresearchgate.net
Another powerful method is the Tebbe olefination , which employs the Tebbe reagent, a titanium-based methylene transfer agent. It is known for its high reactivity and ability to methylenate even sterically hindered or enolizable ketones and other carbonyl compounds like esters and amides.
The Peterson olefination offers an alternative using α-silyl carbanions. The reaction proceeds through a β-hydroxysilane intermediate, which can be eliminated under either acidic or basic conditions to form the alkene.
A plausible synthetic pathway would first involve the synthesis of the ketone precursor, 4-Benzyl- Current time information in Bangalore, IN.acs.orgoxazepan-6-one. While its direct synthesis is not documented, methods for creating substituted oxo-azepines, such as the diastereoselective hydroboration of a protected tetrahydroazepine followed by oxidation, provide a strong template for accessing such seven-membered cyclic ketones. mdpi.com
| Olefination Method | Reagent | Key Features |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CH₂) | Widely used, reliable, forms stable P=O byproduct. libretexts.orgorganic-chemistry.org |
| Tebbe Olefination | Tebbe Reagent | Highly reactive, suitable for a wide range of carbonyls. |
| Peterson Olefination | α-Silyl Carbanion | Utilizes silicon-based reagents, can control stereochemistry based on elimination conditions. researchgate.net |
Stereochemical Control in Methylene Group Formation
If the oxazepane ring already contains stereocenters, the introduction of the methylene group may proceed with diastereoselectivity. This "substrate-controlled" selectivity would depend on the conformational biases of the seven-membered ring, which could favor the approach of the olefination reagent from the less sterically hindered face.
For "reagent-controlled" stereoselectivity, chiral modifications of the olefination reagents can be employed, although this is more relevant when the newly formed double bond creates a stereogenic center, which is not the case for a simple methylene group. However, controlling the stereochemistry of centers adjacent to the carbonyl group is crucial. Elegant methods have been developed for the enantioselective synthesis of cyclic ketones with full substitution at the α-positions, which can set the stereochemical environment prior to the olefination step. nih.gov Furthermore, enzymatic methods have shown remarkable success in the stereodivergent cyclopropanation of existing exocyclic N-heterocycles, highlighting the potential of biocatalysis in manipulating the stereochemistry of such systems. acs.org
Introduction and Functionalization of the N-Benzyl Group
The N-benzyl (Bn) group is a common and robust protecting group for amines due to its stability across a wide range of acidic and basic conditions. wikipedia.orgchem-station.com
Introduction: The N-benzyl group is typically installed via nucleophilic substitution. This involves treating the parent secondary amine (the Current time information in Bangalore, IN.acs.orgoxazepane ring) with a benzyl (B1604629) halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), in the presence of a base. Common bases include sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). chem-station.com The addition of a catalytic amount of iodide salts, such as sodium iodide (NaI) or tetrabutylammonium (B224687) iodide (TBAI), can accelerate the reaction by in-situ formation of the more reactive benzyl iodide. chem-station.com
Functionalization and Deprotection: While stable, the benzyl group can be removed or functionalized when desired.
Deprotection (Debenzylation): The most common method for cleaving an N-benzyl group is catalytic hydrogenation. This involves treating the compound with hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst. This method is generally clean and efficient. Alternative reductive methods include using sodium metal in liquid ammonia (B1221849) (a Birch reduction). chem-station.com A non-reductive method involves treatment with potassium tert-butoxide in the presence of oxygen, which is effective for a variety of N-benzylated heterocycles. researchgate.net
Functionalization: Modern catalytic methods allow for the functionalization of N-benzylic heterocycles without removing the entire group. For instance, an asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a dual Ni/photoredox catalysis system has been developed to forge new C(sp²)-C(sp³) bonds, providing access to chiral N-benzylic heterocycles with high enantioselectivity. nih.gov
Catalytic Approaches in Oxazepane Synthesis
The construction of the seven-membered oxazepane ring itself is a significant synthetic challenge. Catalytic methods, which can offer high efficiency and stereocontrol, are particularly valuable.
Metal-Catalyzed Cyclization Reactions
Transition-metal catalysis provides powerful tools for the formation of medium-sized rings.
Palladium-Catalyzed Reactions: Palladium catalysts have been used in heteroannulation reactions of allenes with substrates containing an amine and an aryl iodide to create azepines with exocyclic double bonds. nih.gov Intramolecular N-arylation and oxidative cis-aminopalladation are other documented strategies for forming eight-membered N-heterocycles that can be adapted for seven-membered rings. nih.gov
Copper-Catalyzed Reactions: Copper-catalyzed intramolecular hydroamination of olefins is a key strategy. For example, an asymmetric variant using a chiral copper hydride species has been applied to the synthesis of medium-sized N,O-heterocycles like benzoxazocines and benzoxazonines with high yields and enantioselectivities. nih.gov Tandem reactions involving copper-catalyzed C-N coupling followed by C-H carbonylation have also been developed for the synthesis of benzo-1,4-oxazepine derivatives. nih.gov
Organocatalysis in Seven-Membered Ring Formation
Organocatalysis has emerged as a powerful, metal-free alternative for constructing chiral molecules. Several organocatalytic strategies have been successfully applied to the synthesis of seven-membered rings. nih.gov
[4+3] Cycloadditions: This approach, often viewed as a cycloaddition between an allyl cation and a diene, is a direct and powerful method for forming seven-membered rings. illinois.edu
Intramolecular Michael Addition: The organocatalyzed intramolecular Michael addition of enals bearing a β-diketone functionality has been used to achieve the diastereo- and enantioselective synthesis of 2,3-disubstituted cycloheptanone (B156872) derivatives, which are precursors to functionalized seven-membered rings. rsc.org
Annulation Reactions: A highly stereoselective (3+2)-annulation of seven-membered cyclic N-sulfonylimines with γ-hydroxy-α,β-unsaturated ketones has been developed using quinine-derived squaramide organocatalysts, affording fused N,O-heterocycles in excellent yields and stereoselectivities. acs.orgnih.govacs.org
| Catalytic Strategy | Catalyst Type | Reaction Example | Stereocontrol |
| Intramolecular Hydroamination | Copper | CuH/Chiral Ligand | High enantioselectivity (ee). nih.gov |
| Heteroannulation | Palladium | Pd(dba)₂/Ligand | Regioselective. nih.gov |
| Intramolecular Michael Addition | Organocatalyst (Chiral Amine) | Cyclization of functionalized enals | High ee and diastereomeric ratio (dr). rsc.org |
| (3+2) Annulation | Organocatalyst (Squaramide) | Reaction of cyclic imines with unsaturated ketones | High ee and dr. acs.orgnih.gov |
Enantioselective and Diastereoselective Synthetic Routes
Achieving stereocontrol is paramount for producing biologically active molecules. For a polysubstituted ring like a 1,4-oxazepane, both enantioselective and diastereoselective methods are required.
An expedient synthesis of chiral, polysubstituted 1,4-oxazepanes has been developed relying on a regio- and stereoselective 7-endo cyclization via haloetherification. nih.gov This method allows for the creation of tetra- and pentasubstituted oxazepanes with good yields and moderate to excellent regio- and stereoselectivities. Computational and experimental studies confirmed that the stereoselectivity is primarily controlled by the conformation of the substrate during the formation of a chiral bromonium intermediate. nih.gov
Domino reactions provide another efficient route. A substrate-dependent regio- and stereoselective domino hydroalkoxylation-formal-[4+2] cycloaddition has been used for the synthesis of oxazepino-chromene derivatives. By using amino alkynols from the chiral pool, enantiopure 2,6-disubstituted oxazepino chromenes were synthesized with excellent diastereoselectivity. researchgate.net
Organocatalysis, as mentioned previously, is a powerful tool for enantioselective synthesis. Chiral phosphoric acids, for example, have been used to catalyze the enantioselective synthesis of seven-membered rings through the condensation of cyclic ketones and hydroxylamines, achieving excellent enantioselectivities (up to 99% ee). nih.gov Similarly, chiral Brønsted acids have enabled the highly enantioselective desymmetrization of 3-substituted oxetanes to provide access to chiral 1,4-benzoxazepines in high yields and enantioselectivity (≤94% ee). acs.orgnih.gov
These diverse stereoselective strategies provide a robust toolbox for the construction of chiral 1,4-oxazepane scaffolds, which could be readily adapted for an enantioselective synthesis of 4-Benzyl-6-methylene- Current time information in Bangalore, IN.acs.orgoxazepane.
Synthesis of Substituted 4-Benzyl-6-methylene-Current time information in Bangalore, IN.nih.govoxazepane Analogues
The synthesis of substituted analogues of 4-benzyl-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Strategies for modification can be broadly categorized into two main approaches: alteration of the N-benzyl substituent and derivatization of the Current time information in Bangalore, IN.nih.govoxazepane ring itself.
Modification of the Benzyl Substituent
The N-benzyl group offers a prime site for synthetic modification, allowing for the introduction of a wide variety of substituents onto the aromatic ring. While direct synthetic routes to a range of substituted N-benzyl derivatives of 4-benzyl-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane are not extensively documented in publicly available literature, insights can be drawn from the synthesis of analogous structures such as 1,4-benzoxazepines.
In the synthesis of enantioenriched 1,4-benzoxazepines, the use of N-benzyl protected starting materials with various substituents on the benzyl ring has been explored. These studies demonstrate that both electron-donating and electron-withdrawing groups on the benzyl moiety are well-tolerated in cyclization reactions, leading to the formation of the corresponding substituted benzoxazepine products in good yields and with high enantioselectivity.
For instance, the reaction of substituted N-benzyl-2-[(oxetan-3-yloxy)methyl]anilines in the presence of a chiral phosphoric acid catalyst has been shown to yield a variety of N-substituted 1,4-benzoxazepines. This suggests that a similar strategy could potentially be applied to the synthesis of 4-(substituted-benzyl)-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane analogues. A representative set of these transformations on the analogous 1,4-benzoxazepine (B8686809) scaffold is summarized in the table below.
| Substituent on Benzyl Group | Product | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 4-Methyl | 2b | 70 | 88 |
| 4-Methoxy | 2c | 69 | 88 |
| 4-Fluoro | 2d | 92 | 93 |
| 4-Chloro | 2e | 95 | 94 |
| 4-Bromo | 2f | 98 | 94 |
| 4-Trifluoromethyl | 2g | 96 | 94 |
| 4-Nitro | 2h | 96 | 94 |
| 3-Chloro | 2i | 98 | 92 |
| 2-Chloro | 2j | 92 | 90 |
| 3-Nitro | 2k | 85 | 88 |
These findings indicate that a broad range of electronic and steric variations on the benzyl group are synthetically accessible in related systems and likely transferable to the 4-benzyl-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane scaffold.
Derivatization at Ring Positions 2, 3, 5, and 7
The introduction of substituents at various positions on the Current time information in Bangalore, IN.nih.govoxazepane ring is a key strategy for creating structural diversity. While specific methodologies for the derivatization of 4-benzyl-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane at positions 2, 3, 5, and 7 are not well-documented, general strategies for the synthesis of substituted 1,4-oxazepane and related diazepine (B8756704) cores can provide valuable insights into potential synthetic routes.
Position 2 and 7: The synthesis of 2,7-disubstituted 1,4-diazepan-5-ones has been reported, suggesting that substitution at the C2 and C7 positions of the seven-membered ring is feasible. In one example, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one was synthesized, demonstrating the introduction of aryl groups at these positions. researchgate.net The 4-chlorophenyl groups in this structure were found to occupy equatorial orientations in the chair conformation of the diazepine ring. researchgate.net This suggests that precursors with appropriate substitution patterns could be cyclized to afford C2 and C7 substituted Current time information in Bangalore, IN.nih.govoxazepane analogues.
Position 3: The aforementioned synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one also demonstrates substitution at the C3 position with two methyl groups. researchgate.net This indicates that precursors with gem-disubstitution adjacent to the nitrogen atom can be utilized in the formation of the seven-membered ring.
Position 5: The synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine provides a clear pathway for introducing functionality at the C5 position. nih.gov In this approach, a resin-bound amino acid derivative is alkylated and subsequently cleaved and cyclized to form the 1,4-oxazepane ring with a carboxylic acid group at the C5 position. nih.gov This carboxylic acid can then serve as a handle for further derivatization.
A summary of potential substitution patterns based on related heterocyclic systems is presented in the table below.
| Position | Substituent Example | Synthetic Approach Reference | Heterocycle Scaffold |
|---|---|---|---|
| 2 | 4-Chlorophenyl | Synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one researchgate.net | 1,4-Diazepan-5-one |
| 3 | Dimethyl | Synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one researchgate.net | 1,4-Diazepan-5-one |
| 5 | Carboxylic acid | Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine nih.gov | 1,4-Oxazepane |
| 7 | 4-Chlorophenyl | Synthesis of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one researchgate.net | 1,4-Diazepan-5-one |
While these examples are from related but distinct heterocyclic systems, the synthetic principles can likely be adapted for the synthesis of derivatized 4-benzyl-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane analogues. The development of specific synthetic routes for the targeted derivatization of the 4-benzyl-6-methylene- Current time information in Bangalore, IN.nih.govoxazepane core remains an area for further investigation.
Chemical Reactivity, Transformation Mechanisms, and Reaction Pathways
Reactivity of the 6-Methylene Group
The exocyclic double bond in 4-Benzyl-6-methylene- rsc.orgresearchgate.netoxazepane is a site of high electron density, making it susceptible to a variety of addition reactions and functional group transformations.
Addition Reactions Across the Exocyclic Double Bond
The π-bond of the methylene (B1212753) group can be readily attacked by electrophiles and can also undergo concerted cycloaddition reactions.
Catalytic Hydrogenation: The most fundamental reaction of the exocyclic methylene group is its reduction to a methyl group. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), in the presence of hydrogen gas, would be expected to saturate the double bond to yield 4-benzyl-6-methyl- rsc.orgresearchgate.netoxazepane. This reaction is generally quantitative and proceeds under mild conditions. rsc.orgnih.gov
Hydroboration-Oxidation: A powerful method for the anti-Markovnikov hydration of alkenes, hydroboration-oxidation, can be applied to the 6-methylene group. Treatment with a borane (B79455) reagent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidative workup with hydrogen peroxide (H₂O₂) and a base would yield the corresponding primary alcohol, (4-benzyl- rsc.orgresearchgate.netoxepan-6-yl)methanol. This two-step process is highly regioselective and stereospecific.
Ozonolysis: Ozonolysis provides a method for the cleavage of the exocyclic double bond. masterorganicchemistry.com Treatment of 4-Benzyl-6-methylene- rsc.orgresearchgate.netoxazepane with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide, DMS) would be expected to yield 4-benzyl- rsc.orgresearchgate.netoxazepan-6-one and formaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would lead to the same ketone and formic acid.
Table 1: Predicted Addition Reactions of the 6-Methylene Group
| Reaction | Reagents | Predicted Product |
| Catalytic Hydrogenation | H₂, Pd/C | 4-Benzyl-6-methyl- rsc.orgresearchgate.netoxazepane |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | (4-Benzyl- rsc.orgresearchgate.netoxepan-6-yl)methanol |
| Ozonolysis (Reductive Workup) | 1. O₃; 2. (CH₃)₂S | 4-Benzyl- rsc.orgresearchgate.netoxazepan-6-one |
Functional Group Transformations of the Methylene Group
Beyond addition reactions, the methylene group can be a handle for introducing other functionalities.
Epoxidation: The exocyclic double bond can be converted to an epoxide using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This would yield a spirocyclic epoxide, 4-benzyl-1-oxa-5-azaspiro[2.6]nonane. This epoxide is a versatile intermediate for further transformations.
Dihalogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond would result in the formation of a dihalo-substituted oxazepane, for instance, 4-benzyl-6-(dibromomethyl)- rsc.orgresearchgate.netoxazepane.
Reactions Involving the 1,4-Oxazepane (B1358080) Ring System
The 1,4-oxazepane ring, being a saturated heterocycle, is generally stable but can undergo specific reactions at the heteroatoms or through ring-opening under certain conditions.
Ring-Opening Reactions and Subsequent Transformations
The strained seven-membered ring is susceptible to cleavage, particularly at the C-O ether linkage under acidic conditions.
Acid-Catalyzed Cleavage: Treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can lead to the cleavage of the ether bond. semanticscholar.org The reaction likely proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. Depending on the conditions, this could lead to a variety of ring-opened products. For instance, cleavage could result in the formation of a halo-substituted amino alcohol.
Rearrangement Processes (e.g., Valence Isomerizations)
While specific examples of valence isomerizations for the 4-Benzyl-6-methylene- rsc.orgresearchgate.netoxazepane system are not documented, rearrangements in related heterocyclic systems suggest possibilities. For instance, under certain catalytic conditions, rearrangements involving the exocyclic methylene group leading to endocyclic double bonds could be envisioned, potentially forming a 2,3-dihydro-1,4-oxazepine derivative. However, such transformations would require specific catalysts and conditions that are not readily predictable without experimental data. The Beckmann rearrangement, while a common method for expanding cyclic ketones to lactams, is not directly applicable here as it requires an oxime precursor. libretexts.org
Reactivity at the Nitrogen and Oxygen Heteroatoms
Reactions at the Nitrogen Atom: The nitrogen atom in the ring is a tertiary amine, making it a nucleophilic and basic center.
N-Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-CPBA. researchgate.net This would yield 4-benzyl-6-methylene- rsc.orgresearchgate.netoxazepane-4-oxide.
N-Debenzylation: The N-benzyl group can be cleaved under various conditions. acs.org Catalytic hydrogenation (e.g., with Pd/C and H₂) can lead to both saturation of the methylene group and N-debenzylation, yielding 6-methyl- rsc.orgresearchgate.netoxazepane. Oxidative debenzylation using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) is also a possibility. researchgate.net
Quaternization: As a tertiary amine, the nitrogen can react with alkyl halides to form a quaternary ammonium salt. For example, reaction with methyl iodide would yield 4-benzyl-4-methyl-6-methylene- rsc.orgresearchgate.netoxazepanium iodide.
Reactions at the Oxygen Atom: The ether oxygen is generally less reactive than the nitrogen atom. Its primary reactivity involves protonation under strongly acidic conditions, which can initiate ring-opening as discussed previously. Direct reactions at the oxygen atom without ring cleavage are uncommon for saturated ethers.
Table 2: Predicted Reactions at the Heteroatoms
| Heteroatom | Reaction | Reagents | Predicted Product |
| Nitrogen | N-Oxidation | H₂O₂ or m-CPBA | 4-Benzyl-6-methylene- rsc.orgresearchgate.netoxazepane-4-oxide |
| Nitrogen | N-Debenzylation | H₂, Pd/C | 6-Methyl- rsc.orgresearchgate.netoxazepane |
| Nitrogen | Quaternization | CH₃I | 4-Benzyl-4-methyl-6-methylene- rsc.orgresearchgate.netoxazepanium iodide |
| Oxygen | Acid-Catalyzed Protonation | HBr | Ring-opened products |
Role of the N-Benzyl Substituent in Compound Reactivity
The presence of the benzyl (B1604629) group can sterically hinder the approach of reagents to the nitrogen atom and adjacent functionalities within the oxazepane ring. This steric hindrance can dictate the regioselectivity of certain reactions, favoring attack at less encumbered sites of the molecule.
Electronically, the benzyl group is considered to be weakly electron-withdrawing, which can modulate the nucleophilicity of the tertiary amine. This electronic influence can affect the rate and feasibility of reactions involving the nitrogen atom, such as quaternization or coordination to metal centers.
Furthermore, the benzylic protons of the N-benzyl group exhibit enhanced reactivity due to the stabilization of the resulting radical or anion by the adjacent phenyl ring. wikipedia.org This characteristic opens up possibilities for selective functionalization at the benzylic position under specific reaction conditions, such as radical bromination or oxidation.
The removal of the N-benzyl group, or debenzylation, is a key transformation that can be achieved under various conditions, including hydrogenolysis, oxidation, or treatment with strong Lewis acids. researchgate.netacs.org The choice of debenzylation method is critical to ensure the integrity of the rest of the molecule, particularly the exocyclic methylene group and the oxazepane core. For instance, hydrogenolysis using palladium on carbon is a common method but may be incompatible with the presence of the reactive exocyclic double bond, which could also be reduced. researchgate.net Alternative oxidative methods might offer a more selective deprotection strategy.
Mechanistic Investigations of Key Transformations
A thorough understanding of the mechanisms of reactions involving 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane is crucial for controlling reaction outcomes and designing new synthetic applications. While direct mechanistic studies on this specific compound are not extensively documented, plausible mechanisms can be inferred from studies of related N-benzyl heterocyclic systems and molecules containing similar functional groups.
Elucidation of Reaction Intermediates
The identification of reaction intermediates provides invaluable insight into the step-by-step process of a chemical transformation. For reactions involving 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane, several types of intermediates can be postulated based on the reaction conditions.
In acid-catalyzed reactions, protonation of the nitrogen or the oxygen atom of the oxazepane ring would lead to the formation of ammonium or oxonium ion intermediates, respectively. These charged species can significantly alter the reactivity of the molecule, for example, by making the ring more susceptible to nucleophilic attack.
In transformations involving the N-benzyl group, the formation of a benzylic radical or a benzylic carbocation can be a key step. wikipedia.org For instance, under radical conditions, a benzylic radical could be formed, which could then be trapped by a halogen to yield a halogenated product.
Table 1: Postulated Reaction Intermediates in Transformations of 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane
| Reaction Type | Postulated Intermediate | Potential Subsequent Reaction |
| Acid-Catalyzed Hydrolysis | Oxonium Ion | Ring Opening |
| Radical Halogenation | Benzylic Radical | Halogen Abstraction |
| Electrophilic Addition | Carbocation (at C7) | Nucleophilic Attack |
| Debenzylation (Oxidative) | Iminium Ion | Hydrolysis to Secondary Amine |
Kinetic Studies of Reaction Pathways
Kinetic studies, which measure the rate of a reaction, are fundamental to understanding reaction mechanisms and optimizing reaction conditions. While specific kinetic data for reactions of 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane are not available in the current literature, general principles can be applied to predict the factors that would influence reaction rates.
The rate of reactions involving nucleophilic attack on the oxazepane ring would be sensitive to the concentration of both the substrate and the nucleophile. The reaction order would provide information on the molecularity of the rate-determining step.
For reactions where the N-benzyl group is cleaved, the rate would depend on the specific deprotection method employed. For example, the rate of hydrogenolysis would be influenced by factors such as hydrogen pressure, catalyst loading, and the nature of the solvent.
The temperature dependence of reaction rates can be studied to determine the activation energy of a particular transformation. This parameter provides a quantitative measure of the energy barrier that must be overcome for the reaction to occur.
Table 2: Factors Influencing Reaction Rates for 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane
| Reaction Pathway | Key Influencing Factors | Expected Effect on Rate |
| Nucleophilic Substitution | Concentration of Nucleophile, Solvent Polarity | Increase with higher concentration and appropriate solvent |
| Electrophilic Addition | Strength of Electrophile, Temperature | Increase with stronger electrophile and higher temperature |
| Catalytic Hydrogenolysis | Catalyst Loading, Hydrogen Pressure | Increase with higher loading and pressure |
Influence of Catalysts and Reaction Conditions on Mechanism
The choice of catalyst and reaction conditions can dramatically alter the course of a chemical reaction, often by providing an alternative, lower-energy reaction pathway.
In the context of 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane, acid or base catalysis can be employed to promote various transformations. For instance, an acid catalyst could facilitate the addition of a nucleophile to the exocyclic methylene group by protonating the double bond and generating a more electrophilic carbocation.
Transition metal catalysts, such as those based on palladium, rhodium, or ruthenium, are widely used in organic synthesis and could be employed for various transformations of this molecule. For example, a palladium catalyst could be used to mediate cross-coupling reactions at the exocyclic methylene position or to facilitate debenzylation via hydrogenolysis. acs.org The specific ligand coordinated to the metal center can have a profound impact on the selectivity and efficiency of the catalytic process.
The reaction conditions, including temperature, pressure, and solvent, also play a critical role. For example, performing a reaction at a lower temperature might favor the formation of a kinetically controlled product over a thermodynamically more stable one. The choice of solvent can influence the solubility of reactants and stabilize or destabilize charged intermediates, thereby affecting the reaction rate and mechanism.
Table 3: Potential Catalysts and Their Influence on Reactions of 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane
| Catalyst Type | Potential Reaction | Mechanistic Influence |
| Brønsted Acid (e.g., HCl) | Addition to Methylene Group | Protonation of the double bond, formation of a carbocation |
| Lewis Acid (e.g., AlCl₃) | Friedel-Crafts type reactions | Coordination to heteroatoms, enhancing electrophilicity |
| Palladium on Carbon (Pd/C) | Hydrogenation/Hydrogenolysis | Activation of H₂ and the substrate on the catalyst surface |
| Homogeneous Transition Metal Complex | Cross-coupling Reactions | Oxidative addition, reductive elimination cycle |
Chemo-, Regio-, and Stereoselectivity in Reactions of 4-Benzyl-6-methylene-Current time information in Bangalore, IN.wikipedia.orgoxazepane
The presence of multiple reactive sites in 4-Benzyl-6-methylene- Current time information in Bangalore, IN.wikipedia.orgoxazepane—namely the tertiary amine, the exocyclic double bond, the ether linkage, and the N-benzyl group—makes the control of selectivity a paramount challenge in its chemical transformations.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, in a reduction reaction, a mild reducing agent might selectively reduce the exocyclic double bond without affecting the N-benzyl group. Conversely, specific conditions for hydrogenolysis could be chosen to cleave the N-benzyl group while leaving the double bond intact.
Regioselectivity concerns the site at which a reaction occurs when multiple positions are available. In the case of electrophilic addition to the exocyclic methylene group, the electrophile will add to the terminal carbon (C7), and the subsequent nucleophile will attack the more substituted carbon (C6), following Markovnikov's rule, due to the stabilizing effect of the adjacent oxygen atom on the resulting carbocation.
Stereoselectivity relates to the preferential formation of one stereoisomer over another. The oxazepane ring is chiral, and reactions at or near the stereocenter(s) can proceed with varying degrees of stereocontrol. For instance, the hydrogenation of the exocyclic double bond could lead to the formation of two diastereomers. The facial selectivity of this addition could be influenced by the conformation of the oxazepane ring and the directing effect of the N-benzyl group. The use of chiral catalysts could also be employed to achieve high enantioselectivity in certain transformations.
Following a comprehensive search of available scientific literature, no specific theoretical and computational chemistry investigations were found for the compound "4-Benzyl-6-methylene-oxazepane". Consequently, the detailed analysis requested in the user's outline, including quantum chemical calculations, conformational analysis, and prediction of spectroscopic parameters for this particular molecule, cannot be provided at this time due to the absence of published research data.
Further research on this specific compound is required for a detailed discussion of its theoretical and computational properties.
Theoretical and Computational Chemistry Investigations
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry serves as a powerful tool to elucidate the intricate details of reaction mechanisms, including the identification of transient intermediates and the characterization of high-energy transition states that are often elusive to experimental observation. For derivatives of nih.govmdpi.comoxazepane, computational studies have been instrumental in mapping out reaction pathways and understanding the energetic factors that control reaction outcomes.
Potential Energy Surface Mapping
Potential energy surface (PES) mapping is a fundamental computational technique used to visualize the energy of a molecular system as a function of its geometric coordinates. By mapping the PES, chemists can identify stable molecules (reactants and products) corresponding to energy minima, as well as the transition states that connect them, which are represented as saddle points on the surface.
For heterocyclic systems analogous to 4-Benzyl-6-methylene- nih.govmdpi.comoxazepane, PES mapping has been employed to explore various reaction coordinates, such as bond formation and cleavage during cyclization reactions. For instance, in the synthesis of related benzimidazole-fused oxazepines, Density Functional Theory (DFT) calculations have been used to optimize the geometries of reactants, intermediates, products, and transition states, thereby constructing a comprehensive energy profile of the reaction. nih.gov These studies help in understanding the stereochemical and regiochemical outcomes of reactions by comparing the energies of different possible pathways.
Molecular Dynamics Simulations for Dynamic Behavior in Solution
While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a means to explore the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules in a system, offering insights into conformational changes, solvent effects, and intermolecular interactions in a dynamic environment.
For complex heterocyclic molecules, MD simulations have been used to study their stability and interactions within a biological context, such as the binding pocket of an enzyme. nih.gov For instance, simulations of benzothiazole (B30560) derivatives, which share structural motifs with the title compound, have been performed to assess the stability of their complexes with acetylcholinesterase. nih.gov The root-mean-square deviation (RMSD) of atomic positions over the course of the simulation provides a measure of the structural stability of the molecule and its interactions with its environment. nih.gov Such studies are critical for drug design, as they can predict the binding affinity and residence time of a ligand in a receptor.
Insights into Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The non-covalent interactions that a molecule engages in are fundamental to its physical properties, chemical reactivity, and biological activity. Computational methods are adept at identifying and quantifying these weak interactions.
The benzyl (B1604629) group in 4-Benzyl-6-methylene- nih.govmdpi.comoxazepane is capable of engaging in π-stacking interactions, a type of non-covalent interaction that is crucial in the organization of molecular structures in both the solid state and in biological systems. nih.govmdpi.com Computational studies on benzyl-substituted systems have shown that the relative orientation and electronic nature of the interacting aromatic rings significantly influence the strength of the π-π stacking. nih.gov DFT calculations can be used to model these interactions and predict the most stable conformations.
Furthermore, the nitrogen and oxygen atoms in the oxazepane ring can act as hydrogen bond acceptors. Computational analysis, often combined with X-ray crystallography, can reveal the intricate network of hydrogen bonds that dictate the crystal packing of these molecules. nih.gov For example, in related heterocyclic structures, intermolecular hydrogen bonds of the N-H···O and N-H···N type have been identified and characterized computationally. nih.gov The molecular electrostatic potential (MEP) map is a particularly useful computational tool that visualizes the electron density distribution around a molecule, highlighting regions that are prone to electrophilic or nucleophilic attack and thus indicating potential sites for intermolecular interactions. nih.gov
An illustrative table summarizing the types of intermolecular interactions and their characteristic computational metrics is provided below.
| Interaction Type | Key Atoms Involved | Computational Metric | Typical Values/Observations | Reference |
| Hydrogen Bonding | N, O (acceptors); H on other molecules | Donor-Acceptor Distance, Bond Angle | Distances of 2.5-3.5 Å, Angles > 150° | nih.gov |
| π-Stacking | Aromatic rings of benzyl groups | Centroid-Centroid Distance, Dihedral Angle | Distances of 3.4-3.8 Å for parallel-displaced arrangements | nih.govnih.gov |
| van der Waals | All atoms | Lennard-Jones Potential | Contributes to overall packing efficiency | N/A |
This table is illustrative and provides typical values observed for related heterocyclic compounds.
Role As a Synthetic Building Block in Complex Chemical Architectures
Incorporation into Fused and Polycyclic Heterocyclic Systems
The structure of 4-benzyl-6-methylene- Current time information in Bangalore, IN.researchgate.netoxazepane is primed for elaboration into more complex, multi-ring systems, which are hallmarks of many biologically active molecules. The reactive exo-methylene group serves as a key functional handle for a variety of cyclization strategies.
One primary application is in cycloaddition reactions . The electron-rich double bond of the methylene (B1212753) group can act as a dienophile in Diels-Alder reactions or as a partner in various [n+m] cycloadditions, leading to the formation of new carbocyclic and heterocyclic rings fused to the oxazepane core. For instance, reaction with a suitable diene would forge a new six-membered ring, creating a complex tricyclic scaffold.
Furthermore, the exo-methylene group is an excellent substrate for intramolecular cyclization reactions . For example, after suitable functionalization of the nitrogen or other positions on the ring, the methylene group can participate in ring-closing metathesis (RCM) or radical cyclizations. These methods are powerful tools for creating large ring systems or additional fused heterocycles. core.ac.uk
The synthesis of fused polycyclic nitrogen heterocycles, such as benzo[f] Current time information in Bangalore, IN.researchgate.netoxazepine derivatives, has been achieved through efficient, diversity-oriented methods. nih.govfigshare.comresearchgate.net These strategies often involve cascade reactions that can construct multiple rings in a single operation. nih.govfigshare.com For example, a copper-catalyzed cascade annulation has been used to create oxazepino[5,4-b]quinazolin-9-ones, forming both a six- and a seven-membered ring in one pot. nih.govfigshare.com Similarly, intramolecular C-N bond coupling reactions catalyzed by copper have been used to produce fused heterocyclic ring products like 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] Current time information in Bangalore, IN.researchgate.netdiazepin-10-ones. mdpi.com Such methodologies highlight the potential of the oxazepane scaffold to be integrated into larger, rigid systems. nih.govfigshare.commdpi.com
Utility in the Construction of Natural Product Cores and Analogue Synthesis
Natural products often feature complex, three-dimensional heterocyclic cores that are responsible for their biological activity. The Current time information in Bangalore, IN.researchgate.netoxazepane motif, while less common than five- or six-membered rings, is found in a number of biologically active compounds and natural products. nih.govresearchgate.net The ability to synthesize and functionalize this core makes 4-benzyl-6-methylene- Current time information in Bangalore, IN.researchgate.netoxazepane a valuable starting point for accessing these complex structures.
The synthesis of natural product analogues often involves creating scaffolds that mimic the three-dimensional shape and pharmacophoric elements of the parent molecule. nih.gov The flexible seven-membered ring of the oxazepane can be conformationally locked upon elaboration, allowing for the systematic exploration of the spatial arrangement of substituents. The exo-methylene group provides a convenient attachment point for various side chains or for building additional cyclic structures that are present in natural products. For example, it could be converted via hydroboration-oxidation to a primary alcohol, which can then be used to link to other fragments of a target molecule.
Moreover, the synthesis of flavonoid analogues as combinatorial scaffolds has been reported, demonstrating how natural product-based structures can be used to generate libraries for drug discovery. nih.gov The Current time information in Bangalore, IN.researchgate.netoxazepane scaffold can be similarly employed, with the benzyl (B1604629) group and methylene function providing orthogonal handles for diversification.
Development of Diverse Chemical Libraries Based on the Oxazepane Scaffold
The concept of diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to probe biological systems and accelerate drug discovery. cam.ac.ukcam.ac.uk The 1,4-oxazepane (B1358080) ring is an attractive scaffold for DOS due to its inherent three-dimensionality and the multiple points for diversification it presents. nih.gov
4-Benzyl-6-methylene- Current time information in Bangalore, IN.researchgate.netoxazepane is an ideal starting point for building such a library. The synthetic strategy can be envisioned as follows:
Scaffold Modification: The exo-methylene group can be subjected to a wide array of reactions, such as epoxidation, dihydroxylation, ozonolysis, or cycloaddition, each creating a new, distinct core structure.
Substituent Diversity: The benzyl group on the nitrogen can be removed via hydrogenolysis and replaced with a vast array of different substituents using N-alkylation or N-acylation. This allows for the introduction of various functional groups and the exploration of structure-activity relationships.
Stereochemical Diversity: Reactions targeting the methylene group can, in some cases, create new stereocenters. By using chiral catalysts or reagents, specific stereoisomers can be selectively synthesized, adding another layer of diversity to the library.
The development of combinatorial libraries based on scaffolds like 1,4-benzodiazepines has proven to be a powerful tool in identifying new biologically active compounds. researchgate.netnih.gov A similar approach using the oxazepane scaffold could yield novel compounds with interesting pharmacological properties. researchgate.net Methodologies for the combinatorial liquid-phase synthesis of Current time information in Bangalore, IN.researchgate.netoxazepin-7-ones have been developed, showcasing the feasibility of creating libraries around this seven-membered ring system. researchgate.net
Precursor for Advanced Organic Materials (e.g., Polymers, Functional Molecules)
The unique chemical properties of 4-benzyl-6-methylene- Current time information in Bangalore, IN.researchgate.netoxazepane also make it a candidate for the development of novel organic materials.
Polymer Synthesis: The strained seven-membered ring of the oxazepane could potentially undergo ring-opening polymerization (ROP) to produce novel polymers. ROP is a powerful technique for creating polymers with well-defined structures and properties. The resulting polymer would feature the repeating oxazepane unit, and the properties of the material could be tuned by the substituents on the polymer backbone. While topochemical ring-opening polymerization has been observed in related sulfur-containing heterocycles, the potential for oxazepane ROP remains an area for exploration. nih.gov The synthesis of chiral 1,4-oxazepane-5-carboxylic acids has been achieved using polymer-supported homoserine, indicating a link between oxazepane chemistry and polymer science. nih.govrsc.orgrsc.org
Functional Molecules: The N-benzyl group is a common protecting group in organic synthesis, but it can also be a key component of a functional molecule. nih.govnih.gov For example, N-benzyl piperidine (B6355638) derivatives have been investigated as inhibitors for enzymes relevant to Alzheimer's disease. nih.gov By modifying the benzyl group and the oxazepane core of 4-benzyl-6-methylene- Current time information in Bangalore, IN.researchgate.netoxazepane, it may be possible to design and synthesize novel functional molecules with specific electronic, optical, or biological properties. The inherent chirality and polarity of the oxazepane ring could lead to materials with interesting chiroptical properties or applications in asymmetric catalysis.
The table below summarizes the key reactive sites of 4-Benzyl-6-methylene- Current time information in Bangalore, IN.researchgate.netoxazepane and their potential transformations.
| Reactive Site | Potential Transformations | Resulting Structures |
| Exo-methylene group | Cycloaddition, Epoxidation, Dihydroxylation, Ozonolysis, Hydroboration-oxidation | Fused ring systems, Spirocycles, Functionalized side chains |
| Current time information in Bangalore, IN.researchgate.netOxazepane Ring | Ring-Opening Polymerization (ROP) | Novel polymers |
| N-Benzyl Group | Hydrogenolysis (de-benzylation) followed by N-alkylation/acylation | Diverse N-substituted oxazepanes |
Future Perspectives and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Methodologies
The synthesis of complex heterocyclic scaffolds like 1,4-oxazepanes is traditionally reliant on methods that can be resource-intensive. The future development for synthesizing 4-Benzyl-6-methylene- numberanalytics.comnih.govoxazepane will prioritize green chemistry principles to enhance sustainability. nih.gov These approaches aim to reduce waste, minimize energy consumption, and utilize less hazardous materials. nih.govmdpi.com Methodologies such as microwave-assisted synthesis, which can dramatically shorten reaction times and increase yields, represent a promising avenue. nih.govresearchgate.net Other techniques under consideration include ultrasound-mediated synthesis and mechanochemical methods like grinding or milling, which can proceed under solvent-free conditions. nih.gov
A significant area of development is the use of biocatalysis, employing enzymes or whole cells to perform chemical transformations with high selectivity under mild, aqueous conditions. mdpi.com The development of tandem or one-pot reactions, where multiple synthetic steps are combined without isolating intermediates, is another key strategy for creating more economical and eco-friendly protocols for producing 1,4-oxazepine (B8637140) derivatives. nih.gov
Table 1: Comparison of Conventional and Potential Green Synthetic Approaches
| Parameter | Conventional Methods | Potential Green Methodologies |
|---|---|---|
| Energy Source | Thermal heating (oil baths, heating mantles) | Microwave Irradiation, Ultrasonication, Mechanical Grinding |
| Solvents | Often requires volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids, or solvent-free conditions |
| Catalysts | Homogeneous metal catalysts | Heterogeneous catalysts, biocatalysts (enzymes), reusable catalysts |
| Reaction Time | Often hours to days | Minutes to hours |
| Waste Generation | Multiple steps lead to more waste | One-pot or tandem reactions minimize waste streams |
| Efficiency | Can have lower atom economy | Higher atom economy and yields |
Integration of Artificial Intelligence and Machine Learning in Reaction Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design and synthesis. researchgate.net For 4-Benzyl-6-methylene- numberanalytics.comnih.govoxazepane, these technologies can accelerate the discovery of optimal synthetic routes and predict the properties of novel derivatives. researchgate.net ML algorithms can be trained on vast datasets of chemical reactions to predict outcomes, control selectivity, and simplify synthesis planning. researchgate.netnih.gov
For instance, an ML model could predict the regioselectivity of reactions involving the functionalization of the heterocyclic ring or the exocyclic double bond. nih.gov AI can also design entirely new molecules with desired properties and simultaneously suggest the most feasible synthetic pathways to create them from commercially available starting materials. asiaresearchnews.com This approach moves beyond traditional, labor-intensive screening by using predictive models to identify the most promising reaction conditions, catalysts, and substrates, thereby saving significant time and resources. nih.gov
Table 2: Applications of AI/ML in the Study of 4-Benzyl-6-methylene- numberanalytics.comnih.govoxazepane
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Retrosynthesis Planning | AI algorithms analyze the target molecule and propose multiple synthetic pathways from simple precursors. | Accelerates the design of novel and efficient synthetic routes. |
| Reaction Outcome Prediction | ML models predict the yield and potential byproducts of a reaction under specific conditions. researchgate.net | Optimizes reaction conditions before performing experiments, reducing failures. |
| Property Prediction | Predicts physicochemical and biological properties of novel derivatives of the core structure. | Guides the design of new compounds with specific desired functionalities. |
| Catalyst Discovery | AI screens virtual libraries of potential catalysts to identify the most effective ones for a specific transformation. | Speeds up the development of new catalytic systems for synthesis. |
Exploration of Novel Reactivity and Unconventional Transformations
The unique structural features of 4-Benzyl-6-methylene- numberanalytics.comnih.govoxazepane, particularly the exocyclic methylene (B1212753) group and the strained seven-membered ring, offer fertile ground for exploring novel chemical reactions. Future research will likely focus on unconventional transformations that go beyond standard functional group manipulations. This includes exploring the reactivity of the methylene group in cycloaddition reactions or as a handle for introducing new functionalities. rsc.org
Emerging synthetic methods, such as electrochemistry, offer a green and highly controllable way to generate reactive intermediates. acs.org An electrochemical approach could enable precise single-carbon insertions or other skeletal editing techniques, potentially allowing for unprecedented modifications of the oxazepane ring. scitechdaily.com The development of new catalytic systems will also be crucial for unlocking novel reactivity, enabling transformations that are currently inaccessible through traditional methods.
Advanced In-Situ Spectroscopic Monitoring of Reactions
A deep understanding of reaction mechanisms is fundamental to optimizing synthetic processes. Advanced in-situ spectroscopic techniques allow chemists to observe reactions as they happen in real-time, providing invaluable data on reaction kinetics, intermediates, and transition states. numberanalytics.comnumberanalytics.com For the synthesis of 4-Benzyl-6-methylene- numberanalytics.comnih.govoxazepane, techniques like in-situ Fourier-transform infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to continuously monitor the concentration of reactants, products, and any transient species. nih.govrsc.org
Coupling an electrochemical reactor to a spectroscopic cell, for instance, allows for the real-time monitoring of electrochemically controlled reactions. nih.govrsc.org Other powerful methods include Raman and UV-Vis spectroscopy, which can provide complementary information about molecular structure and electronic transitions during a reaction. numberanalytics.commdpi.com This continuous flow of data enables rapid optimization of reaction parameters such as temperature, pressure, and catalyst loading, leading to more efficient and robust synthetic protocols.
Table 3: In-Situ Spectroscopic Techniques for Reaction Analysis
| Spectroscopic Technique | Information Provided | Application Example for Synthesis |
|---|---|---|
| FTIR Spectroscopy | Monitors changes in functional groups and bond vibrations. numberanalytics.com | Tracking the disappearance of a ketone and the appearance of the C=C stretch of the methylene group. |
| NMR Spectroscopy | Provides detailed structural information on molecules in solution. numberanalytics.com | Identifying and characterizing reaction intermediates and determining product stereochemistry. |
| Raman Spectroscopy | Offers information on vibrational modes, particularly for non-polar bonds. numberanalytics.com | Monitoring the formation of the oxazepane ring structure. |
| UV-Vis Spectroscopy | Tracks changes in electronic transitions, useful for conjugated systems or colored species. numberanalytics.com | Observing the formation of chromophoric intermediates or products. |
| Mass Spectrometry | Identifies molecules by their mass-to-charge ratio. | Detecting transient intermediates when coupled with reaction systems. |
Mechanistic Elucidation via Automated and High-Throughput Approaches
The elucidation of complex reaction mechanisms can be significantly accelerated through automation and high-throughput experimentation (HTE). acs.org These platforms allow for hundreds or even thousands of reactions to be run in parallel on a microscale, systematically varying parameters like catalysts, solvents, and temperatures. acs.org This approach is ideal for rapidly screening conditions for the synthesis of 4-Benzyl-6-methylene- numberanalytics.comnih.govoxazepane and its derivatives. nih.govrsc.org
By integrating HTE with rapid analytical techniques and automated data analysis pipelines, researchers can quickly build large datasets that reveal detailed mechanistic insights. nih.gov For example, an automated system can synthesize a library of related oxazepane compounds and screen them for a specific property, with the results fed directly into a machine learning model to build a structure-activity relationship. nih.govrsc.org This synergy between automation, HTE, and data science represents a powerful paradigm for accelerating the discovery and development of new chemical entities and their underlying reaction mechanisms. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Benzyl-6-methylene-[1,4]oxazepane, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic ring closure or automated organic synthesis platforms, achieving yields of 69–70% under optimized conditions (e.g., tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate synthesis) . Purity validation requires a combination of -NMR (e.g., δ7.45–7.21 for aromatic protons) and -NMR to confirm regiochemistry, alongside IR spectroscopy (e.g., C=O stretches at ~1700 cm) and UV-Vis absorption maxima (λ ~250–300 nm) .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer : Key techniques include:
- -NMR to identify substituent effects (e.g., benzyl group protons at δ7.24–7.45) .
- -NMR to confirm carbonyl (C=O) and methylene (CH) groups .
- IR spectroscopy to detect functional groups (e.g., C-O-C at ~1200 cm) .
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. How can researchers design assays to assess the biological activity of this compound?
- Methodological Answer : Use proteasome inhibition assays (e.g., 20S proteasome) with α,β-epoxyketone warheads to monitor 1,4-oxazepane formation via X-ray crystallography or computational modeling of free energy barriers . For receptor studies, employ automated patch-clamp screening to compare activity against azepane analogs (e.g., SSTR4 agonism) .
Advanced Research Questions
Q. How does the 7-membered 1,4-oxazepane ring influence proteasome inhibition mechanisms compared to 6-membered morpholine analogs?
- Methodological Answer : The larger ring stabilizes nucleophilic attack intermediates during epoxide ring-opening, as shown by X-ray crystallography (displacement of Thr21g-bound water) and computational studies (ΔG ~15–20 kcal/mol). This contrasts with morpholine’s 6-membered transition states, which lack thermodynamic stability .
Q. What computational strategies resolve contradictions in proposed inhibition pathways for 1,4-oxazepane derivatives?
- Methodological Answer : Hybrid QM/MM simulations can model competing pathways (e.g., N-terminal amine vs. epoxide carbon nucleophilic attack). Validate with kinetic isotope effects (KIEs) and compare with experimental rate constants (e.g., k ~0.1–1 s) to confirm the dominance of 7-membered ring formation .
Q. How do substituents (e.g., benzyl, methylene) modulate the bioactivity of 1,4-oxazepane derivatives?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., benzyl) enhance proteasome binding affinity (K ~nM range), while methylene groups improve solubility. Compare analogs via IC values in enzyme assays and logP measurements .
Q. What analytical challenges arise in distinguishing this compound from its benzo-fused analogs?
- Methodological Answer : Use -NMR coupling constants (e.g., J = 2–4 Hz for diastereotopic protons) and NOESY to differentiate planar benzo[e]oxazepine systems from non-planar 1,4-oxazepanes. EIMS fragmentation patterns (e.g., m/z 316 for benzoyl derivatives) further aid identification .
Q. How can researchers address discrepancies in reported synthetic yields for 1,4-oxazepane derivatives?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
